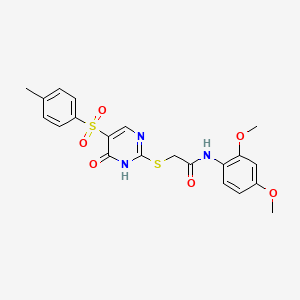

N-(2,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

"N-(2,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide" is a synthetic small molecule featuring a pyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5, a thioacetamide linker at position 2, and a 2,4-dimethoxyphenyl moiety on the acetamide nitrogen. This structure integrates key pharmacophoric elements: the pyrimidinone scaffold is associated with nucleic acid mimicry and enzyme inhibition, while the tosyl and methoxyphenyl groups may enhance lipophilicity and target binding.

Properties

Molecular Formula |

C21H21N3O6S2 |

|---|---|

Molecular Weight |

475.5 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C21H21N3O6S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-16-9-6-14(29-2)10-17(16)30-3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26) |

InChI Key |

BZRBNNAFDDNDRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including anticancer, antibacterial, and other therapeutic effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 348.37 g/mol

This compound features a thioacetamide group linked to a pyrimidine derivative, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for this compound. In vitro tests against various cancer cell lines showed the following results:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| Colon Cancer | 0.41 - 0.69 | Induction of apoptosis |

| Melanoma | 0.48 - 13.50 | Cell cycle arrest |

| Ovarian Cancer | 0.25 - 5.01 | Inhibition of proliferation |

The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

The antibacterial properties of this compound were evaluated using the agar diffusion method against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that the compound has moderate antibacterial activity, making it a candidate for further exploration in infectious disease management .

The proposed mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle machinery, particularly at the G1/S phase transition.

- Antibacterial Mechanism : The thioamide group may disrupt bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Colon Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of colon cancer .

- Antibacterial Efficacy : In a comparative study with established antibiotics, this compound showed synergistic effects when combined with amoxicillin against resistant strains of E. coli .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrimidinone-thioacetamide derivatives. Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison of Pyrimidinone-Thioacetamide Analogs

Key Comparative Insights:

Substituent Effects on Activity: Antiviral Potential: Hit15’s 4-isopropylphenyl sulfonyl and 3-methoxyphenyl groups contribute to its 43% pseudovirus inhibition, suggesting that the target compound’s 2,4-dimethoxyphenyl and tosyl substituents may similarly enhance antiviral activity through hydrophobic interactions . Enzyme Inhibition: Compound 20’s benzothiazolyl-sulfamoyl group enables selective carbonic anhydrase inhibition, whereas the target compound’s tosyl group (a stronger electron-withdrawing moiety) may favor binding to viral proteases or inflammatory mediators .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs like Hit15 (S-alkylation of pyrimidinones with chloroacetamides under basic conditions). However, the 2,4-dimethoxyphenyl group may require orthogonal protection strategies to avoid demethylation during reaction steps .

Structural Versatility: Pyrimidinone-thioacetamide derivatives exhibit remarkable adaptability. For example:

- Quinoxaline hybrids (Compound 4a) show high crystallinity, advantageous for formulation .

- Thietane-containing analogs () explore ester prodrug strategies to improve bioavailability .

Hit15’s suppression of neutrophil elastase and superoxide anion generation suggests a template for dual antiviral/anti-inflammatory optimization . Toxicity profiles require evaluation. Computational models (e.g., GUSAR, as in ) could predict acute toxicity based on substituent electronegativity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.